molecular formula C11H14ClNO2 B6159730 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride CAS No. 2613384-03-3

6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Cat. No.: B6159730
CAS No.: 2613384-03-3
M. Wt: 227.7
InChI Key:
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Description

6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its molecular structure, which includes an amino group, a dimethyl group, and a hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves multiple steps, starting with the construction of the benzopyran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, with continuous monitoring to maintain product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is studied for its potential biological activities. It may be used in assays to investigate its effects on various cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the benzopyran core can interact with enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

  • 6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

  • 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Uniqueness: 6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is unique due to the presence of the amino group, which imparts different chemical and biological properties compared to its analogs

Properties

CAS No.

2613384-03-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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